2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI) is a complex organic compound derived from anthracene. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a carboxylic acid group, and several methyl groups. It is a derivative of anthraquinone, which is known for its applications in dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI) typically involves multiple steps. One common method is the oxidative dehydrogenation of 1-tetralones, which can be achieved using silver (I) oxide in 1,4-dioxane. This reaction converts 9,10-dihydroxy-1-oxo, 9,10-dihydroxy-1,5-dioxo, and 1,8-dioxo-1,2,3,4,5,6,7,8-octahydro anthracene into the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar oxidative processes on a larger scale. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions, forming esters and ethers.
Common Reagents and Conditions
Oxidizing Agents: Silver (I) oxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, alkyl halides.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene derivatives with additional hydroxyl groups.
Substitution: Formation of esters and ethers with varying alkyl or aryl groups.
Scientific Research Applications
2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anthracycline antibiotics.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI) involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, affecting their function. The compound can also intercalate into DNA, disrupting its structure and function, which is a common mechanism for many anthraquinone derivatives.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dihydroxyanthraquinone (alizarin)
- 1,4-Dihydroxyanthraquinone (quinizarin)
- 1,8-Dihydroxyanthraquinone (dantron, chrysazin)
Uniqueness
2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI) is unique due to its specific combination of functional groups and its tetrahydro structure
Properties
CAS No. |
162857-54-7 |
---|---|
Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
3,9-dihydroxy-1,7,10-trimethyl-8-oxo-6,7-dihydro-5H-anthracene-2-carboxylic acid |
InChI |
InChI=1S/C18H18O5/c1-7-4-5-10-8(2)11-6-12(19)14(18(22)23)9(3)13(11)17(21)15(10)16(7)20/h6-7,19,21H,4-5H2,1-3H3,(H,22,23) |
InChI Key |
POBFRAMXDBJSAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C3=CC(=C(C(=C3C(=C2C1=O)O)C)C(=O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.